Alvimopan is synthesized from specific chemical precursors, including protected piperidine derivatives and sulfonated amino acids. It falls under the category of synthetic organic compounds and is classified within the broader category of opioid antagonists, specifically targeting peripheral μ-opioid receptors .
The synthesis of alvimopan involves several key steps:
Alvimopan has a complex molecular structure characterized by its specific arrangement of atoms, which can be represented by its molecular formula and a molar mass of approximately 424.541 g/mol. The compound features multiple functional groups, including amine and ether functionalities, which are critical for its biological activity.
The three-dimensional structure can be visualized through computational models that depict its interactions with μ-opioid receptors, highlighting the importance of stereochemistry in its pharmacological action .
Alvimopan's synthesis involves several chemical reactions:
Alvimopan acts as a competitive antagonist at μ-opioid receptors located in the gastrointestinal tract. By binding to these receptors, it inhibits their activation by endogenous or exogenous opioids, which typically slow gastrointestinal motility. This antagonistic action facilitates faster gastrointestinal recovery post-surgery.
The drug's selectivity for peripheral receptors is enhanced by its efflux by P-glycoprotein, limiting its ability to cross the blood-brain barrier and thus preventing central nervous system side effects associated with traditional opioids .
Alvimopan's primary application lies in its use as a therapeutic agent for managing postoperative ileus in patients undergoing bowel resection surgeries. Its ability to enhance gastrointestinal motility without central nervous system effects makes it particularly valuable in clinical settings where opioids are necessary for pain management but pose risks for gastrointestinal complications.
Additionally, ongoing research explores its potential benefits in other gastrointestinal disorders where opioid-induced constipation is prevalent, further expanding its therapeutic applications .
Alvimopan monohydrate (CAS# 1383577-62-5) is a stereochemically defined small molecule with the systematic name N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]glycine monohydrate. Its molecular formula is C₂₅H₃₂N₂O₄·H₂O (molecular weight: 442.55 g/mol), featuring three chiral centers that dictate its pharmacologic activity [6] [9]. The core structure integrates:
Crystallographic studies of related hydrates reveal that water molecules occupy lattice positions, forming hydrogen bonds with the carboxylate oxygen (O-H···O=C, ≈2.8 Å) and the protonated piperidine nitrogen (N⁺-H···O, ≈2.9 Å). This stabilizes the zwitterionic form and enhances crystalline stability under ambient conditions [5] [8].
Table 1: Atomic Coordination in Alvimopan Hydrates
Interaction Type | Bond Length (Å) | Functionality Involved |
---|---|---|
O-H···O (hydrate) | 2.75–2.85 | Water ↔ Carboxylate |
N⁺-H···O (hydrate) | 2.87–2.95 | Water ↔ Piperidinium |
O-H···O (phenol) | 2.65 | Phenolic OH ↔ Water |
The monohydrate form exhibits superior physicochemical stability compared to the anhydrous counterpart (CAS# 156053-89-3). Key stability attributes include:
Alvimopan exists in three distinct solid-state forms with critical differences:
Table 2: Comparative Analysis of Alvimopan Solid Forms
Property | Anhydrous (156053-89-3) | Monohydrate (1383577-62-5) | Dihydrate (170098-38-1) |
---|---|---|---|
Molecular Weight | 424.53 g/mol | 442.55 g/mol | 460.56 g/mol |
Water Content | 0% | 4.07% (theoretical) | 7.82% (theoretical) |
Crystalline Morphology | Prismatic needles | Plate-like crystals | Rhombic plates |
Solubility (H₂O, 25°C) | 0.12 mg/mL | 0.33 mg/mL | 0.28 mg/mL |
Stability | Hygroscopic | Non-hygroscopic | Efflorescent |
The monohydrate’s intermediate water content optimizes solubility without compromising handling properties. Unlike the dihydrate, it resists efflorescence (water loss in dry environments), preventing crystal structure collapse during storage [5] [8] [9].
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FT-IR): Key absorptions (KBr pellet):
X-ray Powder Diffraction (XRPD): The monohydrate exhibits characteristic peaks at 2θ = 6.8°, 12.3°, 15.7°, 17.2°, 19.5°, 21.8°, and 25.4° (Cu Kα radiation), distinguishing it from anhydrous (sharp peak at 2θ=10.1°) and dihydrate (prominent peak at 2θ=7.2°) forms [8].
Table 3: Spectroscopic Signatures of Alvimopan Forms
Technique | Monohydrate Key Identifiers | Anhydrous Distinguishing Feature | Dihydrate Distinguishing Feature |
---|---|---|---|
¹H NMR | δ 0.98 (d, -CH₃); δ 3.85 (s, -NCH₂CO₂H) | δ 1.32 (s, -CH₃) | δ 4.10 (br s, H₂O) |
FT-IR | 3320 cm⁻¹ (broad O-H) | 3400 cm⁻¹ (sharp N-H) | 3350 cm⁻¹ (split O-H) |
XRPD | Peak at 2θ=19.5° | Peak at 2θ=10.1° | Peak at 2θ=7.2° |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7